Cas no 1361900-04-0 (3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid)

3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid is a specialized pyridine derivative with a unique structural framework, featuring both aminomethyl and difluoromethyl functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the aminomethyl moiety offers reactivity for further derivatization. Its acetic acid side chain provides additional functionalization opportunities, making it valuable for synthesizing biologically active molecules. The compound’s well-defined structure and high purity ensure consistent performance in synthetic applications, supporting its use in drug discovery and development.
3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid structure
1361900-04-0 structure
Product name:3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid
CAS No:1361900-04-0
MF:C10H12F2N2O2
MW:230.211289405823
CID:4932896

3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid
    • Inchi: 1S/C10H12F2N2O2/c1-5-4-14-9(10(11)12)7(3-13)6(5)2-8(15)16/h4,10H,2-3,13H2,1H3,(H,15,16)
    • InChI Key: PXIZPCHJVWWNCS-UHFFFAOYSA-N
    • SMILES: FC(C1C(CN)=C(CC(=O)O)C(C)=CN=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 251
  • XLogP3: -2.1
  • Topological Polar Surface Area: 76.2

3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A022000226-1g
3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid
1361900-04-0 97%
1g
$1,764.00 2022-03-01
Alichem
A022000226-500mg
3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid
1361900-04-0 97%
500mg
$950.60 2022-03-01

Additional information on 3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid

Introduction to 3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic Acid (CAS No. 1361900-04-0)

3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1361900-04-0, features a pyridine core with functional groups that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents. The presence of both an aminomethyl group and a difluoromethyl substituent introduces unique chemical properties that enhance its reactivity and potential biological activity.

The structure of 3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid is characterized by a pyridine ring substituted at the 2-position with a difluoromethyl group, at the 5-position with a methyl group, and at the 4-position with an acetic acid moiety. The N-terminal aminomethyl group further extends its utility as a building block for more complex molecules. This arrangement of functional groups makes the compound highly versatile, enabling it to participate in diverse chemical reactions such as nucleophilic substitution, condensation, and coupling reactions.

In recent years, there has been a growing interest in pyridine derivatives due to their wide range of biological activities. The aminomethyl group in this compound can serve as a handle for further functionalization, allowing chemists to attach various pharmacophores or bioactive moieties. This flexibility is particularly valuable in drug discovery, where lead optimization often requires modifications at multiple positions on the molecular scaffold. The difluoromethyl group, on the other hand, is known to enhance metabolic stability and binding affinity in many drug candidates, making it an attractive feature for medicinal chemists.

One of the most compelling aspects of 3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are implicated in numerous diseases, including cancer. The pyridine core is a common motif in kinase inhibitors due to its ability to interact with the ATP-binding site of these enzymes. By incorporating a difluoromethyl group and an aminomethyl side chain, this compound can be designed to selectively target specific kinases while minimizing off-target effects.

Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. The introduction of fluorine atoms can significantly alter the electronic properties of a molecule, influencing its binding affinity and pharmacokinetic profile. For instance, the presence of a difluoromethyl group can increase the lipophilicity of a compound, improving its ability to cross cell membranes and reach its target site more effectively. Additionally, fluorine atoms can enhance resistance to metabolic degradation, leading to longer-lasting therapeutic effects.

The acetic acid moiety at the 4-position of this compound provides another point of modification, allowing for further derivatization through esterification or amidation reactions. These modifications can fine-tune the physicochemical properties of the molecule, such as solubility and bioavailability. Moreover, the carboxylic acid group can serve as an anchor for covalent bonding interactions with biological targets, increasing binding stability and efficacy.

Another area where 3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid shows promise is in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, making them susceptible to inhibitors that disrupt key viral enzymes or pathways. The structural features of this compound make it well-suited for interacting with viral proteases or polymerases. For example, the aminomethyl group can mimic natural substrates or transition states recognized by these enzymes, while the difluoromethyl group can enhance binding affinity through steric and electronic effects.

In conclusion,3-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-4-acetic acid (CAS No. 1361900-04-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent starting point for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for pyridine derivatives,this compound will undoubtedly play an important role in advancing drug discovery efforts worldwide.

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